molecular formula C31H31NO3S B560085 GPR40 Activator 1 CAS No. 1309435-60-6

GPR40 Activator 1

Cat. No. B560085
M. Wt: 497.653
InChI Key: YSVQUSMRABAJAR-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPR40 Activator 1 is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

The synthesis of GPR40 Activator 1 involves complex chemical reactions. The activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function . Chronic activation of GPR40 does not negatively impact upon BRIN-BD11 pancreatic β-cell physiology and function .


Molecular Structure Analysis

The molecular structure of GPR40 Activator 1 involves an Alkyne group . The receptor is activated by medium- and long-chain fatty acids . The anchored sites of fatty acids are determined in amino residues Arg183, Asn244, and Arg258 located close to the extracellular domains of TM5, 6, and 7 when GPR40 is stimulated .


Chemical Reactions Analysis

GPR40 Activator 1 is involved in various chemical reactions. It has been found to abolish diabetes-induced painful neuropathy by suppressing VEGF-A expression . It also plays a role in the design and identification of a GPR40 full agonist (SCO-267) possessing a 2-Carbamoylphenyl Piperidine Moiety .


Physical And Chemical Properties Analysis

GPR40 Activator 1 has a molecular formula of C31H31NO3S and a molecular weight of 497.65 . It is used for R&D purposes and not for medicinal, household, or other uses .

Scientific Research Applications

Potentiation of Insulin Secretion

GPR40, when activated by long-chain fatty acids, significantly potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells. This process involves the activation of protein kinase D1 and subsequent F-actin depolymerization, which are crucial for the potentiation of the second phase of insulin secretion. This mechanism is significant in the context of type 2 diabetes therapy, as it highlights GPR40's role as a novel drug target for this condition (Ferdaoussi et al., 2012).

Expression in the Central Nervous System

GPR40 is expressed in the central nervous system (CNS) of adult monkeys, including various neurons and astrocytes. This expression pattern suggests a potential role for GPR40 in CNS functions, possibly related to cognitive functions and memory, as dietary supplementation with fatty acids (potential ligands for GPR40) has been shown to improve cognitive functions (Ma et al., 2007).

Role in Bone Tissue Protection

GPR40 activation by long-chain fatty acids exerts protective effects on bone tissue. This is particularly significant in the context of metabolic and age-related bone disorders. GPR40 agonists can inhibit osteoclast differentiation, thereby playing a role in preventing bone loss. This finding opens up new therapeutic avenues for clinical investigations in bone-related disorders (Wauquier et al., 2013).

Interplay with PPARγ Signaling

GPR40 is involved in PPARγ signaling, a pathway crucial for regulating glucose and lipid metabolism. This interaction has implications for drug development, especially for conditions like type 2 diabetes and vascular inflammation. Understanding the role of GPR40 in this pathway could lead to the development of safer and more effective PPARγ-directed therapeutics (Wang et al., 2016).

Impact on Incretin Secretion

GPR40 is also expressed in enteroendocrine cells, where it mediates the stimulation of incretin secretion by free fatty acids. This mechanism is glucose-dependent, suggesting a role for GPR40 in the regulation of overall energy homeostasis. This information is particularly relevant for developing treatments for type 2 diabetes (Edfalk et al., 2008).

Glucose-Induced Insulin Secretion

Deletion of GPR40 impairs glucose-induced insulin secretion in vivo in mice without affecting intracellular fuel metabolism in islets. This finding underscores the importance of GPR40 in insulin secretion mechanisms, which could have implications for diabetes treatment (Alquier et al., 2009).

Safety And Hazards

Safety measures should be taken while handling GPR40 Activator 1. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(3S)-3-[4-[[5-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-15,25H,16-22H2,1H3,(H,33,34)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVQUSMRABAJAR-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GPR40 Activator 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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